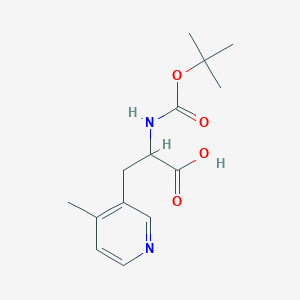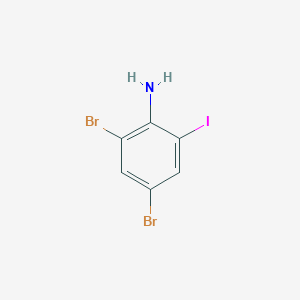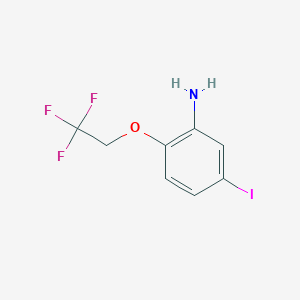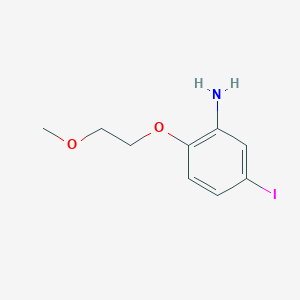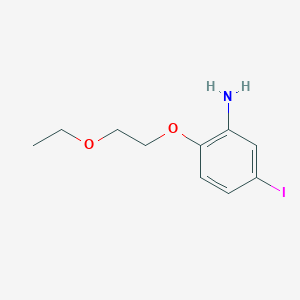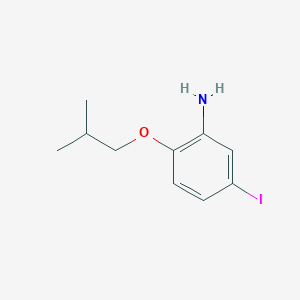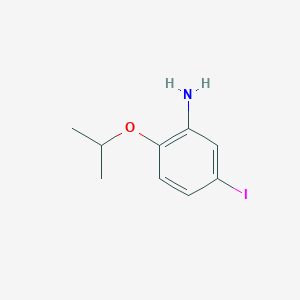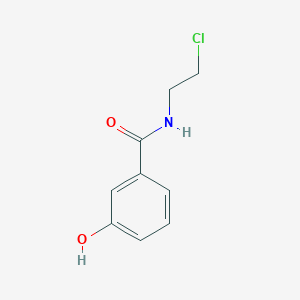
N-(2-chloroethyl)-3-hydroxybenzamide
描述
N-(2-chloroethyl)-3-hydroxybenzamide: is an organic compound that features a benzamide core substituted with a 2-chloroethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For N-(2-chloroethyl)-3-hydroxybenzamide, the synthesis can start with 3-hydroxybenzoic acid, which is first converted to its corresponding benzoyl chloride using thionyl chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in N-(2-chloroethyl)-3-hydroxybenzamide can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a primary amine.
Substitution: The 2-chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of N-(2-aminoethyl)-3-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: : N-(2-chloroethyl)-3-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to form DNA adducts makes it a candidate for further investigation in cancer research .
Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for modifications that can enhance its pharmacological properties .
Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its functional groups that can undergo various chemical transformations .
作用机制
N-(2-chloroethyl)-3-hydroxybenzamide exerts its effects primarily through alkylation reactions. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s interactions with biological targets.
相似化合物的比较
Similar Compounds
N-(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, this compound also features a 2-chloroethyl group but differs in its nitrosourea moiety, which contributes to its distinct mechanism of action.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea: Another chemotherapeutic agent, this compound has a cyclohexyl group that alters its pharmacokinetic properties compared to N-(2-chloroethyl)-3-hydroxybenzamide.
N-(2-chloroethyl)-N-methylamine: This compound is simpler in structure and is used as an intermediate in organic synthesis.
Uniqueness: : this compound is unique due to its combination of a benzamide core with both a 2-chloroethyl group and a hydroxyl group
属性
IUPAC Name |
N-(2-chloroethyl)-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-4-5-11-9(13)7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPOBXZMLDGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


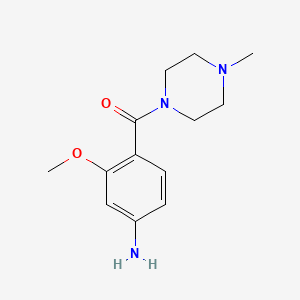
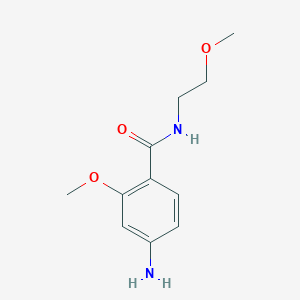
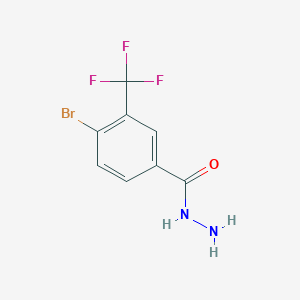
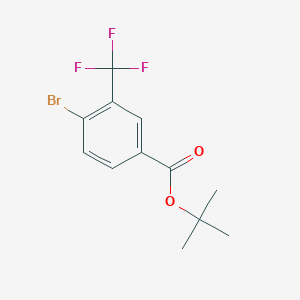

![Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate](/img/structure/B7936600.png)

